5H-pyrrolo[3,2-c]pyridazine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5H-pyrrolo[3,2-c]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3/c1-3-7-5-2-4-8-9-6(1)5/h1-4,7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBZYKNAEJRHENJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1N=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54420-55-2 | |
| Record name | 5H-pyrrolo[3,2-c]pyridazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical Reactivity and Transformation Pathways of Pyrrolopyridazine Systems
Intrinsic Reactivity Profiles of the Pyrrolopyridazine Fused Ring System
The reactivity of the 5H-pyrrolo[3,2-c]pyridazine ring system is governed by the electronic interplay between the electron-rich pyrrole (B145914) ring and the electron-deficient pyridazine (B1198779) ring. This fusion results in a complex distribution of electron density, influencing its susceptibility to electrophilic and nucleophilic attacks.
Electrophilic Aromatic Substitution: The pyrrole moiety, being electron-rich, is generally the preferred site for electrophilic attack in related azaindole systems. semanticscholar.orgquimicaorganica.org For this compound, it is anticipated that electrophilic substitution would preferentially occur on the pyrrole ring. The precise position of substitution (C-2 or C-3) would be influenced by the directing effects of the fused pyridazine ring and any substituents present. Theoretical studies on related systems could provide more definitive predictions on the most nucleophilic sites.
Nucleophilic Aromatic Substitution: The pyridazine ring is inherently electron-deficient and therefore more susceptible to nucleophilic attack, particularly when activated by a good leaving group. enamine.net In the this compound system, nucleophilic substitution is expected to occur on the pyridazine portion of the molecule. The presence of the fused pyrrole ring may modulate the reactivity of the pyridazine ring towards nucleophiles.
Mechanistic Investigations of Key Chemical Transformations
Detailed mechanistic studies specifically for this compound are not widely reported. However, insights can be drawn from mechanistic investigations of reactions involving its constituent rings and related heterocyclic systems.
For instance, the mechanism of nucleophilic aromatic substitution on the pyridazine ring typically proceeds via an addition-elimination pathway, where the nucleophile attacks an electron-deficient carbon atom, forming a Meisenheimer-like intermediate, followed by the departure of the leaving group.
In the context of synthesizing pyrrolopyridazine derivatives, the mechanism of 1,3-dipolar cycloaddition reactions has been studied. For example, the reaction of mesoionic oxazolo-pyridazinones with dipolarophiles to form pyrrolo[1,2-b]pyridazines proceeds through a concerted [3+2] cycloaddition mechanism. nih.gov The regioselectivity of such reactions is a key aspect of the mechanistic investigation.
Functional Group Interconversions and Rearrangement Reactions on Pyrrolopyridazine Derivatives
The functionalization of the this compound core and subsequent interconversion of functional groups are critical for the synthesis of diverse derivatives with potential biological activity. While specific examples for this exact isomer are limited, general strategies for functional group interconversions on pyridazine and azaindole systems are well-established. korea.ac.krnih.gov
These transformations can include:
Halogenation and subsequent cross-coupling reactions: Introduction of a halogen atom onto the pyrrolopyridazine scaffold would provide a handle for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of a wide range of substituents. nih.govorganic-chemistry.org
Nitration and reduction: Nitration of the aromatic system, likely on the pyrrole ring, followed by reduction of the nitro group to an amine, would provide a key intermediate for further derivatization.
Formylation and subsequent reactions: Vilsmeier-Haack formylation could introduce an aldehyde group, which can then be converted into other functional groups or used in condensation reactions.
Rearrangement reactions are less commonly reported for the pyrrolopyridazine core. However, under certain conditions, such as acidic or thermal treatment, skeletal rearrangements could potentially occur, leading to the formation of isomeric structures. Specific studies on such transformations for this compound are needed to establish these pathways.
Advanced Spectroscopic and Structural Characterization Techniques
X-ray Crystallography for Definitive Solid-State Structure Elucidation
X-ray crystallography stands as the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. This technique would provide unequivocal proof of the 5H-pyrrolo[3,2-c]pyridazine structure by mapping electron density to reveal exact atomic positions.
Should a suitable single crystal of this compound be grown, the analysis would yield critical data, including:
Crystal System and Space Group: Defines the symmetry and repeating unit cell of the crystal.
Unit Cell Dimensions: Provides the lengths and angles of the unit cell.
Bond Lengths and Angles: Confirms the connectivity of the fused pyrrole (B145914) and pyridazine (B1198779) rings and the planarity of the system.
Intermolecular Interactions: Reveals how molecules pack in the crystal lattice, identifying any hydrogen bonding or π-stacking.
Without experimental data, a data table for the crystallographic parameters of this specific compound cannot be generated.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of a molecule in solution. Through various experiments, it is possible to determine the chemical environment and connectivity of each atom. For this compound, key experiments would include:
¹H NMR: Would identify the number of unique protons, their chemical environment, and their proximity to one another through spin-spin coupling. The spectrum would be expected to show distinct signals for the protons on the pyrrole and pyridazine rings, as well as the N-H proton of the pyrrole.
¹³C NMR: Would determine the number of unique carbon atoms in the molecule.
2D NMR (COSY, HSQC, HMBC): These advanced techniques would be used to establish direct and long-range correlations between protons and carbons, allowing for the unambiguous assignment of every signal and confirming the fused-ring regiochemistry.
No specific, experimentally determined NMR chemical shifts or coupling constants for this compound are available in the reviewed literature.
High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Purity Assessment
High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (Molecular Formula: C₆H₅N₃), HRMS would measure the mass-to-charge ratio (m/z) of the molecular ion to four or more decimal places. This experimental mass would then be compared to the theoretical exact mass calculated from the most abundant isotopes of carbon, hydrogen, and nitrogen. Agreement between these values confirms the molecular formula and helps assess the sample's purity.
Based on its molecular formula, the predicted monoisotopic mass and corresponding ion values can be calculated, as shown in the table below.
| Ion Species | Theoretical m/z |
| [M]⁺ | 119.04780 |
| [M+H]⁺ | 120.05563 |
| [M+Na]⁺ | 142.03757 |
| Data is predicted and not from experimental measurement. uni.lu |
Elemental Analysis for Compositional Verification
Elemental analysis provides a fundamental confirmation of a compound's empirical formula by determining the mass percentage of each element present. For a pure sample of this compound, the experimental percentages of Carbon (C), Hydrogen (H), and Nitrogen (N) would be compared against the theoretical values calculated from its molecular formula (C₆H₅N₃). A close match (typically within ±0.4%) provides strong evidence for the compound's purity and elemental composition.
The theoretical elemental composition is presented below.
| Element | Symbol | Theoretical Percentage (%) |
| Carbon | C | 60.50 |
| Hydrogen | H | 4.23 |
| Nitrogen | N | 35.27 |
| Calculated from the molecular formula C₆H₅N₃. No experimental findings are available. |
Computational and Theoretical Investigations of Pyrrolopyridazines
Molecular Docking Studies for Ligand-Target Interaction Prediction in Preclinical Contexts
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein target). This method is instrumental in preclinical drug discovery for elucidating how a potential drug molecule might interact with its biological target, providing insights into the mechanism of action and guiding the design of more potent and selective inhibitors.
In the study of pyrrolopyridazine derivatives, molecular docking has been employed to understand their interactions with specific biological targets. For instance, a series of 1H-pyrrolo[3,2-c]pyridine derivatives were investigated as potential anticancer agents by modeling their interaction with tubulin, a critical protein involved in cell division. tandfonline.comtandfonline.com The goal was to determine if these compounds could bind to the colchicine-binding site on tubulin, thereby disrupting microtubule dynamics and inhibiting cancer cell proliferation.
The results of these modeling studies suggested that specific derivatives could indeed fit into the colchicine-binding pocket. tandfonline.comtandfonline.com The analysis revealed key molecular interactions responsible for the stable binding of the ligand. For example, a particularly potent compound, 10t , was predicted to form hydrogen bonds with specific amino acid residues within the binding site. tandfonline.comtandfonline.com These non-covalent interactions are critical for the affinity and stability of the ligand-receptor complex.
Table 1: Predicted Interactions of Compound 10t with Tubulin's Colchicine (B1669291) Binding Site
| Interacting Residue | Type of Interaction |
|---|---|
| Thrα179 | Hydrogen Bond |
| Asnβ349 | Hydrogen Bond |
This table summarizes the key predicted hydrogen bond interactions between the 1H-pyrrolo[3,2-c]pyridine derivative 10t and amino acid residues in the colchicine-binding site of tubulin, as identified through molecular modeling studies. tandfonline.comtandfonline.com
Such detailed interaction maps are invaluable for structure-activity relationship (SAR) studies. They allow researchers to understand why certain structural modifications on the pyrrolopyridazine scaffold lead to increased or decreased biological activity, providing a rational basis for the design of next-generation compounds with improved therapeutic profiles.
Prediction of Molecular Properties Relevant to Research and Development
Beyond predicting binding affinity, computational methods are widely used to evaluate the drug-likeness of compounds by predicting their physicochemical properties. These properties are governed by a molecule's structure and are critical determinants of its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. Early assessment of these properties helps to identify candidates that are more likely to succeed in later stages of drug development.
One of the most common frameworks for assessing drug-likeness is Lipinski's rule of five. This rule outlines molecular properties that are common among orally active drugs. For new series of 1H-pyrrolo[3,2-c]pyridine derivatives, predictions of these physicochemical properties have been performed. tandfonline.comtandfonline.com Studies showed that promising compounds, such as the aforementioned compound 10t , conformed well to Lipinski's rule of five, indicating a higher probability of good oral bioavailability. tandfonline.comtandfonline.com
ADME prediction software can be used to calculate a range of properties for synthesized pyridazine (B1198779) derivatives. These predictions cover key areas such as aqueous solubility, blood-brain barrier permeability, and potential for metabolism by cytochrome P450 enzymes.
Table 2: Predicted Physicochemical Properties for a Representative Pyrrolopyridazine Derivative
| Property | Predicted Value | Lipinski's Rule Guideline |
|---|---|---|
| Molecular Weight | < 500 g/mol | ≤ 500 |
| LogP (Octanol/Water Partition Coefficient) | < 5 | ≤ 5 |
| Hydrogen Bond Donors | < 5 | ≤ 5 |
| Hydrogen Bond Acceptors | < 10 | ≤ 10 |
This interactive table presents typical predicted physicochemical properties for a pyrrolopyridazine derivative designed as a drug candidate, showing its compliance with Lipinski's rule of five. These parameters are crucial for predicting a compound's potential oral bioavailability.
By computationally screening entire libraries of virtual or newly synthesized compounds, researchers can filter out molecules with predicted poor ADME properties, thereby saving significant time and resources. This in silico filtering process is a standard component of modern drug discovery pipelines.
Quantum Chemical Calculations for Electronic Structure and Aromaticity Analysis (General to heterocycles)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to investigate the electronic structure and properties of molecules from first principles. researchgate.net These methods provide deep insights into molecular geometry, orbital energies, charge distribution, and aromaticity, which are fundamental to understanding a molecule's stability, reactivity, and spectroscopic properties.
For heterocyclic systems like pyrrolopyridazines, DFT calculations can elucidate the distribution of electrons within the fused ring system. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an important indicator of a molecule's chemical reactivity and kinetic stability. A large gap implies high stability, whereas a small gap suggests the molecule will be more reactive.
This table outlines important electronic parameters that can be obtained from quantum chemical calculations for heterocyclic compounds like pyrrolopyridazines and their significance in chemical research.
These theoretical calculations complement experimental data, providing a more complete picture of the molecule's behavior. For example, the electronic structure of a pyrrolo[3,4-c]pyridine derivative was analyzed using DFT methods, and the results showed good agreement with experimental spectroscopic data. nih.gov This synergy between theory and experiment is crucial for the rational design of new materials and therapeutic agents based on the pyrrolopyridazine scaffold.
Biological Activity and Mechanistic Studies in Vitro/preclinical Focus of Pyrrolopyridazine Derivatives
Enzyme Inhibition and Receptor Modulation Studies
Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition
A key strategy in the development of anti-inflammatory agents is the dual inhibition of both cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. nih.govbohrium.com These enzymes are responsible for metabolizing arachidonic acid into pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes, respectively. nih.govnih.gov Inhibiting both pathways simultaneously may offer a more effective and safer anti-inflammatory profile compared to agents that target only the COX pathway. nih.govbohrium.com
Research into related fused heterocyclic structures, such as N-acylhydrazone (NAH) derivatives of pyrrolo[3,4-d]pyridazinone, has identified promising dual COX/LOX inhibitors. nih.gov Enzymatic assays have been used to determine the inhibitory potency of these compounds against COX-1, COX-2, and 15-LOX. nih.gov Similarly, a series of pyrrolo[3,4-c]pyrrole (B14788784) derivatives were synthesized and evaluated for their ability to inhibit COX-1, COX-2, and LOX, demonstrating that this general structural class can influence the activity of all three enzymes. nih.gov The development of compounds that inhibit both COX and LOX pathways represents a promising therapeutic strategy to mitigate the gastrointestinal and cardiovascular side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov
| Compound Class | Target Enzyme | Activity | Reference |
|---|---|---|---|
| N-acylhydrazone derivatives of pyrrolo[3,4-d]pyridazinone | COX-1, COX-2, 15-LOX | Identified as promising dual COX/LOX inhibitors. | nih.gov |
| Derivatives of pyrrolo[3,4-c]pyrrole | COX-1, COX-2, LOX | Demonstrated inhibitory activity against all three enzymes. | nih.gov |
Muscarinic M1 Receptor Positive Allosteric Modulation
The muscarinic M1 acetylcholine (B1216132) receptor, a G-protein coupled receptor (GPCR), is predominantly expressed in brain regions associated with cognition, such as the cortex and hippocampus. acs.org This has made it a key target for developing therapies for neurodegenerative diseases and cognitive disorders. acs.orggoogle.com Rather than directly activating the receptor (orthosteric agonism), positive allosteric modulators (PAMs) bind to a separate site on the receptor to enhance the effect of the endogenous neurotransmitter, acetylcholine. nih.govbohrium.com
A series of novel pyrrolo-pyridazine derivatives have been identified as M1 positive allosteric modulators. acs.orgnih.gov Their activity is typically evaluated using in vitro assays, such as a pCRE-Luc luciferase reporter assay, which measures the downstream signaling of M1 receptor activation. acs.org The identification of these compounds highlights their potential utility in treating conditions like Alzheimer's disease, dementia associated with Parkinson's disease, and other cognitive deficits by enhancing cholinergic neurotransmission. acs.orggoogle.com
Cellular Pathway Interrogation and Molecular Target Identification
Induction of Apoptosis in Cellular Models (Preclinical)
Apoptosis, or programmed cell death, is a critical cellular process, and its dysregulation is a hallmark of cancer. Many anticancer strategies focus on inducing apoptosis in tumor cells. nih.gov Several studies have shown that derivatives of pyrrolopyridazine and related scaffolds can trigger apoptosis in various cancer cell lines.
For instance, a pyrazolo[3,4-d]pyridazine derivative, PPD-1, demonstrated significant cytotoxicity against lung (A549), colorectal (HCT-116), and liver (HEPG2) cancer cell lines. nih.gov Flow cytometry analysis confirmed that PPD-1 treatment led to cell cycle arrest and a substantial increase in the apoptotic cell population in A549 cells (10.06% in treated cells vs. 0.57% in untreated cells). nih.gov Mechanistically, this was linked to a disruption of the Bcl-2/Bax protein balance, key regulators of the apoptotic pathway. nih.gov
Similarly, a newly synthesized spiro-pyrrolopyridazine derivative, SPP10, showed potent cytotoxicity against breast (MCF-7), lung (H69AR), and prostate (PC-3) cancer cells, with IC50 values in the low micromolar range. This compound was found to be a potent inducer of apoptosis, inhibiting the anti-apoptotic protein Bcl-2 while promoting the expression of pro-apoptotic Bax and cytochrome c. Furthermore, a series of 1H-pyrrolo[3,2-c]pyridine derivatives were also found to cause G2/M phase cell cycle arrest and induce apoptosis in HeLa, SGC-7901, and MCF-7 cancer cells. semanticscholar.orgnih.gov
| Compound | Cell Line(s) | Observed Effect | IC50 Value | Reference |
|---|---|---|---|---|
| PPD-1 (pyrazolo[3,4-d]pyridazine derivative) | A549 (Lung) | Induces Sub G1 and G2/M cell cycle arrest and apoptosis. | Not specified | nih.gov |
| SPP10 (spiro-pyrrolopyridazine derivative) | MCF-7 (Breast) | Potent induction of apoptotic cell death. | 2.31 µM | |
| SPP10 (spiro-pyrrolopyridazine derivative) | H69AR (Lung) | Potent induction of apoptotic cell death. | 3.16 µM | |
| SPP10 (spiro-pyrrolopyridazine derivative) | PC-3 (Prostate) | Potent induction of apoptotic cell death. | 4.2 µM | |
| 10t (1H-pyrrolo[3,2-c]pyridine derivative) | HeLa (Cervical) | Causes G2/M phase cell cycle arrest and apoptosis. | 0.12 µM | semanticscholar.orgnih.gov |
Mechanisms of Topoisomerase I Inhibition
Topoisomerase enzymes are crucial for managing DNA topology during replication and transcription, making them established targets for cancer therapy. mdpi.com Topoisomerase I (Topo I) inhibitors act by trapping the enzyme-DNA covalent complex, which prevents the re-ligation of the DNA strand. mdpi.com This leads to the accumulation of single-strand breaks, ultimately triggering cell death. mdpi.com
Studies on related heterocyclic systems have explored their potential as Topo I inhibitors. For example, pyrazolo[4,3-f]quinoline derivatives were evaluated for their ability to block the catalytic activity of human DNA Topo I. mdpi.com In an in vitro assay that measures the relaxation of supercoiled plasmid DNA, certain derivatives were found to weakly inhibit the enzyme's function. mdpi.com While the tested compounds were less potent than the reference drug camptothecin, the research demonstrates that fused heterocyclic scaffolds can interact with this important anticancer target. mdpi.com
Antimicrobial and Antifungal Activity Evaluations (In Vitro)
The rise of antimicrobial resistance has created an urgent need for novel antibacterial and antifungal agents. Fused heterocyclic compounds, including pyrrolopyridazine derivatives, have been investigated for this purpose. medwinpublishers.comuaiasi.ro
In vitro screening of various pyrazolo-pyridazine derivatives has demonstrated significant action against both Gram-positive and Gram-negative bacteria. medwinpublishers.comsemanticscholar.org Certain compounds within these series also exhibited potent antifungal activity. medwinpublishers.comsemanticscholar.org Similarly, a series of novel 3-aryl-5H-pyrrolo[1,2-a]imidazole quaternary salts, a related class of compounds, were synthesized and tested for antimicrobial activity. nih.gov Of the newly synthesized compounds, a majority showed both antibacterial and antifungal properties. nih.gov One derivative, 3-(3,4-dichlorohenyl)-1-[(4-phenoxyphenylcarbamoyl)-methyl]-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium chloride (6c), displayed a broad spectrum of activity against Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, Acinetobacter baumannii, and Cryptococcus neoformans. nih.gov
| Compound Class | Target Organism(s) | Observed Activity | Reference |
|---|---|---|---|
| Pyrazolo-pyridazine derivatives | Gram-positive and Gram-negative bacteria, Fungi | Significant antibacterial and potent antifungal activity. | medwinpublishers.comsemanticscholar.org |
| 3-aryl-5H-pyrrolo[1,2-a]imidazole quaternary salts | S. aureus, E. coli, K. pneumoniae, A. baumannii, C. neoformans | Broad spectrum antibacterial and antifungal activity. | nih.gov |
Elucidation of Specific Mechanisms of Biological Action
The biological activity of 5H-pyrrolo[3,2-c]pyridazine derivatives has been a subject of significant preclinical research, with studies focusing on elucidating their specific mechanisms of action at the molecular level. In vitro investigations have revealed that these compounds can exert their effects through various pathways, primarily centered around the inhibition of key enzymes involved in cell signaling and proliferation, as well as the induction of programmed cell death (apoptosis).
One prominent mechanism of action for certain pyrrolopyridazine derivatives is the inhibition of protein kinases. nih.govnih.gov For instance, a series of novel spiro-pyrrolopyridazine (SPP) derivatives have been identified as potent inhibitors of the epidermal growth factor receptor (EGFR), a transmembrane tyrosine kinase crucial for cell proliferation. nih.govacs.orgnih.gov The compound designated as SPP10, in particular, demonstrated significant EGFR kinase inhibitory activity, even surpassing the efficacy of the reference drug erlotinib (B232) in preclinical models. nih.govacs.orgnih.gov Molecular docking studies have further supported these findings, indicating strong binding affinities of SPP10 to both wild-type and mutated forms of EGFR. nih.govacs.org
Another class of pyrrolo[3,2-c]pyridine derivatives has shown potent inhibitory effects against FMS kinase (CSF-1R). nih.govnih.gov Specifically, compounds 1e and 1r were identified as highly potent inhibitors of FMS kinase, with IC50 values of 60 nM and 30 nM, respectively. nih.govnih.gov Compound 1r exhibited selectivity for FMS kinase when tested against a panel of 40 different kinases. nih.govnih.gov This targeted inhibition of FMS kinase suggests a potential therapeutic application in cancers where this kinase is over-expressed. nih.govnih.gov Furthermore, some pyrrolopyridazine derivatives have been discovered to be selective inhibitors of HER-2 kinase activity at low nanomolar concentrations, with compound 7d being a notable example with an IC50 of 4 nM. nih.gov
In addition to kinase inhibition, several 1H-pyrrolo[3,2-c]pyridine derivatives have been shown to function as colchicine-binding site inhibitors, thereby disrupting microtubule dynamics. tandfonline.comnih.gov The compound 10t, for example, potently inhibited tubulin polymerization and caused significant disruption of microtubule dynamics at low concentrations. tandfonline.comnih.govsemanticscholar.org This interference with the cytoskeleton leads to cell cycle arrest in the G2/M phase and subsequently induces apoptosis. tandfonline.comnih.gov
The induction of apoptosis is a common mechanistic outcome for many biologically active pyrrolopyridazine derivatives. nih.govmdpi.com For the EGFR inhibitor SPP10, its cytotoxic effects are mediated through the induction of apoptotic cell death. nih.govacs.orgnih.gov Western blot analysis revealed that SPP10 treatment leads to the inhibition of the anti-apoptotic protein Bcl-2, while simultaneously inducing the expression of the pro-apoptotic protein Bax and cytochrome c. nih.govacs.orgnih.gov Similarly, the tubulin polymerization inhibitor 10t was also found to cause significant apoptosis in cancer cells. tandfonline.comnih.gov
The table below summarizes the inhibitory activities of selected this compound derivatives against various cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| SPP10 | MCF-7 | Breast | 2.31 ± 0.3 |
| H69AR | Lung | 3.16 ± 0.8 | |
| PC-3 | Prostate | 4.2 ± 0.2 | |
| 1r | Ovarian (panel) | Ovarian | 0.15 - 1.78 |
| Prostate (panel) | Prostate | 0.15 - 1.78 | |
| Breast (panel) | Breast | 0.15 - 1.78 | |
| 10t | HeLa | Cervical | 0.12 |
| SGC-7901 | Gastric | 0.15 | |
| MCF-7 | Breast | 0.21 |
The following table details the specific molecular targets and mechanisms of action for key this compound derivatives.
| Compound | Molecular Target | Mechanism of Action | Key Findings |
| SPP10 | EGFR | Kinase Inhibition, Apoptosis Induction | Surpassed efficacy of erlotinib; Inhibited Bcl-2, Induced Bax and cytochrome c. nih.govacs.orgnih.gov |
| 1r | FMS Kinase | Selective Kinase Inhibition | 3.2 times more potent than lead compound KIST101029. nih.govnih.gov |
| 7d | HER-2 | Selective Kinase Inhibition | Potent inhibitor with an IC50 of 4 nM. nih.gov |
| 10t | Tubulin | Inhibition of Polymerization, Apoptosis Induction | Binds to colchicine (B1669291) site; Causes G2/M cell cycle arrest. tandfonline.comnih.gov |
Structure Activity Relationship Sar Analysis for Pyrrolopyridazine Derivatives
Systematic Chemical Modifications and Their Correlation with Observed Biological Activities
Systematic modification of the 1H-pyrrolo[3,2-c]pyridine core has been a fruitful strategy for developing potent anticancer agents. One approach involves using the rigid pyrrolopyridazine scaffold to mimic the conformation of known bioactive molecules. For instance, derivatives were designed as conformationally restricted analogues of combretastatin (B1194345) A-4 (CA-4), a potent tubulin inhibitor. This strategy led to the discovery of compounds with significant antiproliferative activities against various cancer cell lines. tandfonline.comtandfonline.com
In a series of 1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine derivatives, modifications were focused on the substituent at the 6-position of the scaffold. The introduction of various aryl and heteroaryl moieties at this position led to a range of biological activities. The compound 10t , featuring an indolyl group at the B-ring (the substituent at the 6-position), demonstrated the most potent antiproliferative activity against HeLa, SGC-7901, and MCF-7 cell lines, with IC50 values of 0.12, 0.15, and 0.21 µM, respectively. tandfonline.com This highlights the importance of the 6-position for optimizing biological activity.
Another line of research focused on developing pyrrolo[3,2-c]pyridine derivatives as inhibitors of FMS kinase (CSF-1R), a target implicated in cancer and inflammatory diseases. nih.gov A series of eighteen derivatives were synthesized and tested. The lead compound, KIST101029 , showed an IC50 of 96 nM. Systematic modifications led to the identification of compounds 1e and 1r as the most potent analogues, with IC50 values of 60 nM and 30 nM, respectively. nih.gov Compound 1r was found to be 3.2 times more potent than the original lead compound, demonstrating the success of targeted chemical modifications. nih.gov Further testing showed that compound 1r also possessed potent antiproliferative activity against a panel of cancer cell lines, with IC50 values ranging from 0.15 to 1.78 µM. nih.gov
| Compound | B-ring Substituent (at 6-position) | HeLa IC50 (µM) | SGC-7901 IC50 (µM) | MCF-7 IC50 (µM) |
|---|---|---|---|---|
| 10a | Phenyl | 1.25 | 1.53 | 2.11 |
| 10d | p-tolyl | 0.85 | 0.91 | 1.12 |
| 10h | p-methoxyphenyl | 0.79 | 0.88 | 0.95 |
| 10t | 1H-indol-6-yl | 0.12 | 0.15 | 0.21 |
| Compound | FMS Kinase IC50 (nM) |
|---|---|
| KIST101029 (Lead Compound) | 96 |
| 1e | 60 |
| 1r | 30 |
Influence of Substituent Effects on Pyrrolopyridazine Bioactivity
The electronic properties of substituents on the pyrrolopyridazine scaffold play a crucial role in determining bioactivity. Studies on 1,6-disubstituted 1H-pyrrolo[3,2-c]pyridine derivatives revealed clear trends related to the electronic nature of the groups attached to the B-ring phenyl moiety. tandfonline.com
The introduction of electron-donating groups (EDGs), such as methyl (CH3) in compound 10d and methoxy (B1213986) (OCH3) in compound 10h , at the para-position of the B-ring led to an increase in antiproliferative activities compared to the unsubstituted phenyl derivative (10a ). tandfonline.com Conversely, when electron-withdrawing groups (EWGs) like fluoro (F), chloro (Cl), or nitro (NO2) were introduced at the same para-position, the antiproliferative activities decreased. This suggests that increased electron density on the B-ring is favorable for activity in this series of compounds. tandfonline.com Interestingly, compounds with EDGs at the meta-position of the B-ring also showed enhanced activity. tandfonline.com
In the context of FMS kinase inhibitors, the substitution pattern is also critical. Compound 1r , the most potent derivative, features a morpholino and a trifluoromethylbenzamide moiety. nih.gov The trifluoromethyl group (CF3) is a strong electron-withdrawing group, which can influence the molecule's binding affinity and pharmacokinetic properties. The morpholine (B109124) group can act as a hydrogen bond acceptor and improve solubility. The combination of these substituents on the benzamide (B126) ring attached to the pyrrolopyridine core proved to be optimal for FMS kinase inhibition within the tested series. nih.gov
Pharmacophore Development and Design Principles for Pyrrolopyridazine Scaffolds
A pharmacophore model represents the key structural features necessary for a molecule's biological activity. nih.gov For the 5H-pyrrolo[3,2-c]pyridazine scaffold, SAR studies provide the foundational data to construct such models. The design of these derivatives often relies on using the pyrrolopyridazine core as a rigid scaffold to correctly orient functional groups for optimal interaction with the biological target. tandfonline.com
For the tubulin-inhibiting 1H-pyrrolo[3,2-c]pyridine derivatives, a likely pharmacophore model includes:
A 3,4,5-trimethoxyphenyl group: This is a classic feature of many colchicine-site binding agents and is essential for activity.
The rigid 1H-pyrrolo[3,2-c]pyridine core: This serves to hold the key interacting groups in a specific, favorable conformation.
An aromatic B-ring at the 6-position: This ring system is crucial for potency, with specific substitutions enhancing activity. tandfonline.com
Molecular modeling studies support this pharmacophoric hypothesis. Docking simulations of the highly active compound 10t into the colchicine (B1669291) binding site of tubulin suggested that it interacts via hydrogen bonds with key amino acid residues such as Thrα179 and Asnβ349. tandfonline.com This structural insight is invaluable for the design of new, more potent inhibitors.
For FMS kinase inhibitors, the pharmacophore would include the pyrrolo[3,2-c]pyridine core as a central scaffold, with specific hydrogen bond donor and acceptor patterns and hydrophobic regions defined by the substituents that were found to enhance potency, such as those present in compound 1r . nih.gov The development of these pharmacophore models is a key principle in modern drug design, enabling virtual screening for new active compounds and guiding the rational design of next-generation pyrrolopyridazine-based therapeutics. nih.govdovepress.com
Applications in Chemical Synthesis and Medicinal Chemistry Research
Utility of Pyrrolopyridazines as Versatile Building Blocks in Organic Synthesis
While specific research on the utility of 5H-pyrrolo[3,2-c]pyridazine as a versatile building block is still emerging, the broader class of pyrrolopyridazines has demonstrated significant potential in organic synthesis. These bicyclic systems serve as valuable starting materials for the construction of more complex molecular architectures. For instance, various synthetic strategies have been developed to construct the pyrrolo[1,2-b]pyridazine (B13699388) scaffold, highlighting the adaptability of this class of compounds in chemical transformations. researchgate.netconsensus.app
One of the key methods for synthesizing pyrrolo[1,2-b]pyridazines involves a [3+2] dipolar cycloaddition reaction. nih.gov This reaction, often employing pyridazinium ylides and activated alkenes or alkynes, allows for the efficient construction of the fused ring system. The reaction conditions can be optimized, for example by using microwave irradiation, which can lead to higher yields and reduced reaction times, making these methods more environmentally friendly. researchgate.net The functional groups introduced during these syntheses can then be further modified, showcasing the role of the pyrrolopyridazine core as a scaffold for diversification.
The reactivity of the pyrrolopyridazine ring system allows for the introduction of various substituents, enabling the tuning of its electronic and steric properties. This adaptability is crucial for its use as a building block in the synthesis of a wide range of compounds with desired characteristics.
Development of Chemical Probes for Biological Systems
Although the development of chemical probes based specifically on the this compound scaffold is not yet extensively documented in publicly available literature, the inherent properties of the broader pyrrolopyridazine family suggest their potential in this area. The fused aromatic system can exhibit fluorescence, a key characteristic for a chemical probe. For instance, certain pyrrolopyridazine derivatives have been synthesized and shown to be blue emitters with moderate quantum yields. researchgate.net
The development of fluorescent probes is critical for visualizing and understanding biological processes at the molecular level. The pyrrolopyridazine core, with its tunable photophysical properties through chemical modification, presents a promising platform for the design of such probes. By attaching specific recognition elements to the pyrrolopyridazine scaffold, it may be possible to create probes that selectively bind to and report on the presence of specific biomolecules or ions within a biological system.
Contributions to General Heterocyclic Scaffold Design in Medicinal Chemistry Research
The this compound scaffold is a recognized privileged structure in medicinal chemistry. nih.govnih.gov Privileged scaffolds are molecular frameworks that are able to bind to multiple biological targets, making them valuable starting points for drug discovery. The pyridazine (B1198779) ring itself possesses unique physicochemical properties, including weak basicity and a high dipole moment, which can be advantageous for drug-target interactions. nih.gov
The this compound core has been incorporated into the design of various kinase inhibitors. nih.govnih.gov Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. By functionalizing the this compound scaffold with different substituents, medicinal chemists can create libraries of compounds to screen for inhibitory activity against specific kinases.
For example, a series of pyrrolo[3,2-c]pyridine derivatives were tested for their inhibitory effect against FMS kinase, a member of the type III receptor tyrosine kinase family. nih.govnih.gov Some of these compounds demonstrated potent and selective inhibition of the kinase. nih.govnih.gov This research highlights the utility of the pyrrolo-pyridine and by extension, the pyrrolo-pyridazine scaffold in the design of targeted therapies. The unique arrangement of nitrogen atoms in the this compound ring can form specific hydrogen bonding interactions with the amino acid residues in the active site of a kinase, contributing to the binding affinity and selectivity of the inhibitor.
The table below summarizes the inhibitory activity of selected pyrrolo[3,2-c]pyridine derivatives against FMS kinase.
| Compound | IC50 (nM) |
| 1e | 60 |
| 1r | 30 |
| KIST101029 (Lead Compound) | 96 |
Data sourced from a study on pyrrolo[3,2-c]pyridine derivatives as FMS kinase inhibitors. nih.govnih.gov
Role as Key Intermediates in Complex Molecule Synthesis
Synthetic routes to other complex heterocyclic systems often involve the initial construction of a core bicyclic or tricyclic intermediate, which is then further functionalized. The this compound ring system, once synthesized, can be subjected to a variety of chemical transformations. For instance, electrophilic or nucleophilic substitution reactions could be employed to introduce new functional groups at various positions on the ring. These functional groups can then serve as handles for subsequent bond-forming reactions, allowing for the construction of more complex molecular architectures.
The development of efficient synthetic routes to functionalized this compound derivatives is crucial for unlocking their full potential as key intermediates in the synthesis of novel bioactive compounds and materials.
Q & A
Q. How do solvent systems influence the efficiency of hydrazine-mediated functionalization of pyrrolopyridazines?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
